molecular formula C9H13Cl2F3N4 B2798526 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine dihydrochloride CAS No. 2197052-44-9

2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine dihydrochloride

Cat. No. B2798526
CAS RN: 2197052-44-9
M. Wt: 305.13
InChI Key: NAFLAACWFKZPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine dihydrochloride is a chemical compound with the formula C9H11F3N4・2HCl . It is used for research and development .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine dihydrochloride, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine dihydrochloride is 305.13 . Its InChI code is 1S/C9H11F3N4.2ClH/c10-9(11,12)7-1-2-14-8(15-7)16-5-3-13-4-6-16;;/h1-2,13H,3-6H2;2*1H .

Scientific Research Applications

Metabolism and Excretion

  • Metabolism and Excretion in Various Species : The disposition of a dipeptidyl peptidase IV inhibitor containing a similar pyrimidine structure was examined in rats, dogs, and humans, revealing differences in metabolism and excretion pathways among these species. The study indicated significant metabolism via hydroxylation and various Phase II pathways, suggesting the complex metabolic fate of such compounds in biological systems (Sharma et al., 2012).

Chemical Synthesis and Reactions

  • Polychlorinated Pyrimidines with DABCO : A reaction involving tetrachloro and trichloropyrimidine with DABCO produced chloroethyl piperazine-substituted pyrimidines. This study highlights the potential for creating diverse pyrimidine derivatives through specific chemical reactions (Kalogirou & Koutentis, 2019).

Biological Activity

  • Potential Antihypertensive Agents : A series of triazolopyrimidines with piperazine moieties, akin to the compound , demonstrated promising antihypertensive activity in vitro and in vivo. This suggests the potential of such compounds in the development of cardiovascular drugs (Bayomi et al., 1999).
  • Antitumor Activity of Diaryl Urea Derivatives : Novel diaryl ureas containing a similar pyrimidine-piperazine structure showed potent and broad-spectrum anti-cancer activities, indicating the potential of such compounds in cancer therapeutics (Zhao et al., 2013).

Pharmacological Research

  • 5-HT7 Receptor Antagonists : Piperazin-1-yl substituted heterobiaryls, related to the compound , were synthesized as 5-HT7 receptor antagonists. This work aids in understanding the structural features affecting receptor binding affinity, which is crucial for the development of psychiatric and neurological medications (Strekowski et al., 2016).

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes into contact with skin or eyes, rinse with water and seek medical advice if irritation persists . In case of accidental ingestion, rinse mouth and seek medical advice . It is advised to keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-piperazin-1-yl-5-(trifluoromethyl)pyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N4.2ClH/c10-9(11,12)7-5-14-8(15-6-7)16-3-1-13-2-4-16;;/h5-6,13H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFLAACWFKZPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.